molecular formula C18H16ClN3O6S2 B2745593 (Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-89-6

(Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2745593
CAS No.: 865198-89-6
M. Wt: 469.91
InChI Key: ZOCKKOPSWXMFCV-UZYVYHOESA-N
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Description

(Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C18H16ClN3O6S2 and its molecular weight is 469.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antihypertensive α-Blocking Agents

(Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is utilized as a starting material in the synthesis of various compounds with potential antihypertensive α-blocking activity. These compounds are created through a series of chemical reactions including synthesis and reactions of thiosemicarbazides, triazoles, Schiff bases, and other derivatives. The pharmacological screening indicates these compounds exhibit good antihypertensive properties with low toxicity, highlighting their potential in treating hypertension (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Aldose Reductase Inhibitors for Diabetic Complications

Another critical application involves the synthesis and evaluation of iminothiazolidin-4-one acetate derivatives as aldose reductase inhibitors. These compounds, including this compound derivatives, have shown high inhibitory potency against aldose reductase (ALR2), suggesting their potential as novel drugs for treating diabetic complications. The study highlights their synthesis process, characterization, and efficacy in inhibiting aldose reductase, an enzyme implicated in diabetic complications (Ali, Saeed, Abbas, Shahid, Bolte, & Iqbal, 2012).

Antimicrobial and Antifungal Agents

Compounds synthesized from this compound have been studied for their antimicrobial and antifungal activities. The synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole and subsequent reactions show these compounds exhibit moderate antimicrobial activity against pathogenic bacterial and fungal strains. This research opens up possibilities for the development of new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).

Properties

IUPAC Name

methyl 2-[2-[2-(4-chlorophenoxy)acetyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O6S2/c1-27-17(24)9-22-14-7-6-13(30(20,25)26)8-15(14)29-18(22)21-16(23)10-28-12-4-2-11(19)3-5-12/h2-8H,9-10H2,1H3,(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCKKOPSWXMFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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